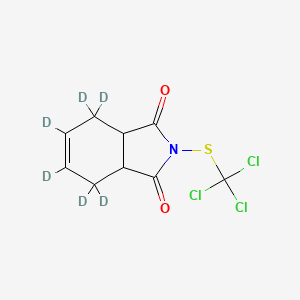
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an acetylated amino acid derivative with a methylated imidazole precursor. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at the amino or acetyl positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound of the imidazole family.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-’s unique combination of functional groups (acetyl, amino, and methyl) distinguishes it from other imidazole derivatives. This uniqueness may confer specific biological activities or chemical reactivity that make it valuable for research and industrial applications.
Propriétés
Numéro CAS |
136700-71-5 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.157 |
Nom IUPAC |
4-acetyl-2-amino-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11) |
Clé InChI |
HNQGPOSVJRUACP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(=O)N=C(N1C)N |
Synonymes |
4H-Imidazol-4-one, 5-acetyl-2-amino-1,5-dihydro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-[1,2,3]triazolo[4,5-b]pyridin-6-ol](/img/structure/B590170.png)






